2-amino-3-(4-bromophenyl)propanoic acid
Overview
Description
2-amino-3-(4-bromophenyl)propanoic acid: is a synthetic amino acid derivative with the molecular formula C9H10BrNO2 . It is a brominated form of phenylalanine, an essential amino acid. The compound is characterized by the presence of a bromine atom attached to the para position of the benzene ring in the phenylalanine structure. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-bromophenyl)propanoic acid typically involves the bromination of DL-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where DL-phenylalanine is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-amino-3-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Peptide Synthesis: this compound is commonly used in peptide synthesis, where it is incorporated into peptide chains.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted phenylalanine derivatives.
Oxidation Products: Brominated phenylalanine oxides.
Reduction Products: Reduced forms of this compound.
Scientific Research Applications
Chemistry: 2-amino-3-(4-bromophenyl)propanoic acid is used as a building block in the synthesis of complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications .
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into proteins to investigate the effects of bromination on protein stability and activity .
Medicine: It is used as a precursor for the synthesis of pharmaceutical compounds and as a probe to study enzyme-substrate interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 2-amino-3-(4-bromophenyl)propanoic acid involves its incorporation into proteins and peptides. The bromine atom can influence the protein’s structure and function by altering its hydrophobicity and electronic properties. This modification can affect protein folding, stability, and interactions with other molecules. The compound’s molecular targets and pathways depend on the specific protein or enzyme it interacts with .
Comparison with Similar Compounds
- p-Chloro-DL-phenylalanine
- p-Fluoro-DL-phenylalanine
- p-Iodo-DL-phenylalanine
- L-Phenylalanine
Comparison: 2-amino-3-(4-bromophenyl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated counterparts. For example, the bromine atom is larger and more polarizable than chlorine or fluorine, leading to different interactions with biological molecules. Additionally, the bromine atom can participate in specific types of chemical reactions that are not possible with other halogens .
Properties
IUPAC Name |
2-amino-3-(4-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUHKUIQHFMTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930942 | |
Record name | 4-Bromophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14091-15-7, 1991-80-6 | |
Record name | 4-Bromophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14091-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Bromo-DL-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-12762 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-bromo-DL-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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